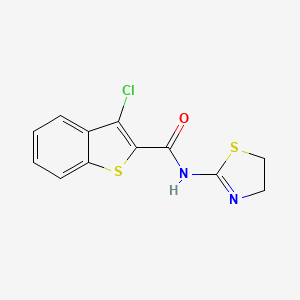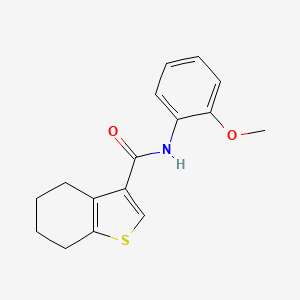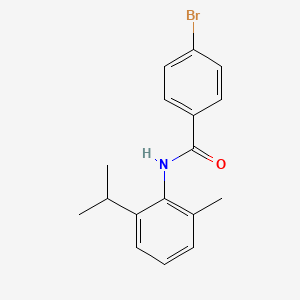
4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as BIBX1382BS, belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide involves the binding of the compound to the ATP-binding site of EGFR. This binding prevents the activation of the receptor and subsequently inhibits downstream signaling pathways that are involved in cancer cell growth and proliferation. The selective inhibition of EGFR by this compound has been found to be effective in suppressing the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. One of the main effects is the suppression of cancer cell growth and proliferation. This effect has been observed in various types of cancer, including lung cancer, breast cancer, and pancreatic cancer. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide in lab experiments is its high selectivity for EGFR. This selectivity allows for the specific inhibition of EGFR without affecting other signaling pathways. Additionally, the compound has been found to be effective in suppressing cancer cell growth in vitro and in vivo, making it a promising candidate for cancer research.
One of the main limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the compound has been found to have low stability in certain conditions, which can affect its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide. One direction is to further investigate its potential as a cancer treatment. Studies have shown promising results in vitro and in vivo, but more research is needed to determine its efficacy in humans. Another direction is to investigate its potential as a treatment for other diseases that involve EGFR overexpression, such as psoriasis and inflammatory bowel disease. Additionally, research could focus on developing more effective methods for administering the compound and improving its stability in different conditions.
Synthesemethoden
The synthesis of 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide involves the reaction of 4-bromo-2-fluoroaniline with 2-isopropyl-6-methylphenyl isocyanate in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This method has been reported in several publications and has been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a selective EGFR inhibitor. EGFR is a protein that is overexpressed in many types of cancer, and inhibiting its activity can lead to the suppression of cancer cell growth. Studies have shown that this compound has a high affinity for EGFR and can effectively inhibit its activity.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)15-6-4-5-12(3)16(15)19-17(20)13-7-9-14(18)10-8-13/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTOGYNAHBYUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

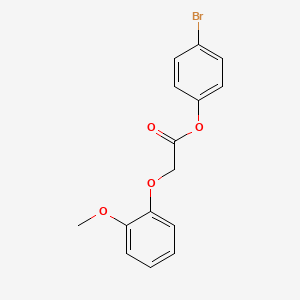
![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
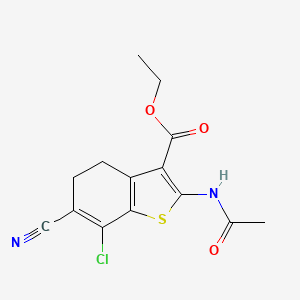
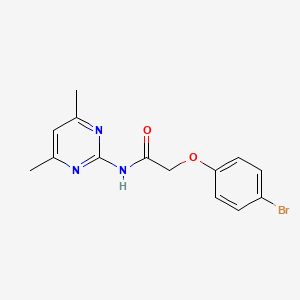

![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
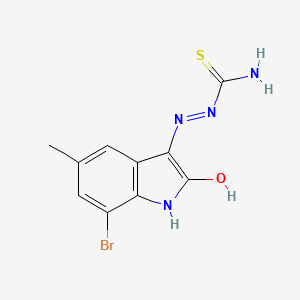
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)

